Ibuprofen Carboxylic Acid-d3
Overview
Description
Ibuprofen Carboxylic Acid-d3(Mixture of Diastereomers) is a major labeled metabolite of Ibuprofen . It has a molecular formula of C13H13D3O4 and a molecular weight of 239.28 .
Molecular Structure Analysis
The molecular structure of this compound(Mixture of Diastereomers) is represented by the molecular formula C13H13D3O4 . The molecular weight is 239.28 .Chemical Reactions Analysis
The chemical reactions involving this compound(Mixture of Diastereomers) are not explicitly mentioned in the search results. It is known to be a major labeled metabolite of Ibuprofen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound(Mixture of Diastereomers) include a molecular formula of C13H13D3O4 and a molecular weight of 239.28 .Scientific Research Applications
Synergistic Degradation in Aqueous Environments Ibuprofen, including its carboxylic acid derivatives, has been studied for its environmental impact, particularly its degradation in aquatic environments. Research shows that combined advanced oxidation processes, like sonolytic, photocatalytic, and sonophotocatalytic degradations, can effectively break down ibuprofen in the presence of catalysts like TiO2 or Fe3+. This process, especially in the presence of Fe3+, results in the formation of photoactive complexes with degradation products like carboxylic acids (Madhavan, Grieser, & Ashokkumar, 2010).
Anhydride Prodrug of Ibuprofen for Sustained Release The anhydride prodrug form of Ibuprofen has been synthesized to achieve sustained release and minimize irritative effects. This form of ibuprofen, bound to polymers via an anhydride bond, shows potential for extended drug action while shielding the carboxylic acid group (Mizrahi & Domb, 2009).
Interaction with Cell Membranes Studies have explored ibuprofen's interaction with cell membranes, such as the effect of ibuprofen at different pH levels on the behavior of dimyristoylphosphatidylcholine (DMPC) liposomes. These studies provide insights into the drug’s membrane-modulating properties and its potential use in drug carriers, especially considering pH-dependent polarity (Foggia et al., 2017).
Microbial Transformation in Environmental Contexts The microbial transformation of ibuprofen by Nocardia species has been observed, highlighting the environmental biotransformation processes affecting pharmaceuticals. These findings are significant in understanding the fate of ibuprofen, including its carboxylic acid form, in environmental contexts (Chen & Rosazza, 1994).
Amide Derivatives of Ibuprofen for Analgesic and Anti-inflammatory Activities Research into the synthesis of various amide derivatives of ibuprofen has been conducted to explore their analgesic and anti-inflammatory activities. These studies aim to develop novel NSAIDs with fewer side effects compared to traditional forms (Ahmadi et al., 2017).
Mechanism of Action
Target of Action
Ibuprofen Carboxylic Acid-d3, also known as 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid, primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid into prostaglandins . Prostaglandins are responsible for several physiological processes such as inflammation, pain sensitization, and fever .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition is achieved through the formation of a salt bridge between the carboxylic acid group of the compound and Arg120 in the active site cavity (ASC) of COX-1 . This interaction blocks the catalytic active site of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandin PGH2, a precursor of various other prostaglandins . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation, pain, and fever .
Pharmacokinetics
This compound exhibits a two-compartment open model pharmacokinetics . The absorption of the compound is rapid and complete when given orally, and its distribution in the body is extensive due to its high binding affinity to plasma albumin . The compound undergoes biotransformation to glucuronide conjugate metabolites, which are excreted in urine . The pharmacokinetics of the compound are minimally influenced by factors such as advanced age, the presence of alcoholic liver disease, or rheumatoid arthritis .
Result of Action
The primary result of the action of this compound is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound reduces the physiological processes mediated by these molecules, such as inflammation and pain sensitization .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has a high solubility in organic solvents, such as acetone or propanol, but exhibits a low solubility in water . This solubility profile can affect the compound’s bioavailability and efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, the concomitant use of ibuprofen and aspirin appears to reduce ibuprofen plasma levels to less than half those observed with ibuprofen alone .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ibuprofen Carboxylic Acid-d3 are closely related to its parent compound, Ibuprofen. Ibuprofen is a non-selective reversible inhibitor of cyclo-oxygenase isozyme (COX)-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane and prostacyclin . Therefore, it can be inferred that this compound may interact with these enzymes in a similar manner.
Cellular Effects
For instance, Ibuprofen can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Given its structural similarity to Ibuprofen, it is likely that it exerts its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Ibuprofen, the parent compound, is known to undergo glucuronidation, resulting in the formation of Ibuprofen acylglucoronide . It is possible that this compound is involved in similar metabolic pathways.
Properties
IUPAC Name |
3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLBIVDYADZPL-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721475 | |
Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216505-29-1 | |
Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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